molecular formula C24H22Cl3N7O B11028569 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

Cat. No.: B11028569
M. Wt: 530.8 g/mol
InChI Key: ZBSKGSWDGPZGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes indole, pyrimidine, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, large-scale production may require stringent control of reaction parameters, including temperature, pressure, and solvent choice, to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to cell signaling and molecular interactions due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA is unique due to its combination of indole, pyrimidine, and urea moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C24H22Cl3N7O

Molecular Weight

530.8 g/mol

IUPAC Name

1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C24H22Cl3N7O/c1-13-9-14(2)31-23(30-13)33-22(34-24(35)32-17-4-5-19(26)20(27)11-17)28-8-7-15-12-29-21-6-3-16(25)10-18(15)21/h3-6,9-12,29H,7-8H2,1-2H3,(H3,28,30,31,32,33,34,35)

InChI Key

ZBSKGSWDGPZGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.